molecular formula C13H18N6O2S B5554757 N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide

N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide

Cat. No. B5554757
M. Wt: 322.39 g/mol
InChI Key: JQSBYSXSZIQIET-UHFFFAOYSA-N
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Description

N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.12119501 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial and Animal Metabolism Studies

Research into triflusulfuron methyl, a compound with structural similarities, has shown that it undergoes rapid microbial metabolism and is also metabolized by animals, indicating its potential for studies related to environmental biodegradation and the metabolic fate of chemicals in organisms (Dietrich, Reiser, & Stieglitz, 1995).

Synthesis of Novel Chemical Structures

Studies on the synthesis of novel chemical structures, such as triazepines, pyrimidines, and azoles, from compounds containing sulfonamide groups, highlight the diverse chemical applications and potential for creating new therapeutic agents (Khodairy, Ali, & El-wassimy, 2016).

Inhibition of Carbonic Anhydrase Isozymes

Compounds structurally related to N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide have been found to inhibit human carbonic anhydrase isozymes, which are significant for their roles in various physiological and pathological processes. This suggests potential applications in developing treatments for conditions like cancer (Żołnowska et al., 2018).

Herbicide Degradation and Co-crystal Formation

The study of co-crystals involving herbicide degradation products provides insights into the environmental and agricultural implications of chemical use and the potential for designing more efficient and less environmentally impactful herbicides (Mereiter, 2011).

Computational and Theoretical Chemistry

Research involving the synthesis and computational analysis of sulfonamide molecules emphasizes the role of computational chemistry in predicting molecular behavior, optimizing compounds for specific functions, and understanding the fundamental interactions at play in molecular structures (Murthy et al., 2018).

properties

IUPAC Name

N-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-9-4-6-10(7-5-9)22(20,21)15-8-11-16-12(14)18-13(17-11)19(2)3/h4-7,15H,8H2,1-3H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSBYSXSZIQIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.